molecular formula C15H18F3NO5S B14946682 Methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14946682
M. Wt: 381.4 g/mol
InChI Key: OORMECJSZFSIKV-UHFFFAOYSA-N
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Description

METHYL 2-{[2,2,2-TRIFLUORO-1-METHOXY-1-(METHOXYCARBONYL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a methoxy group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2,2,2-TRIFLUORO-1-METHOXY-1-(METHOXYCARBONYL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, introduction of the trifluoromethyl group, and subsequent functionalization with methoxy and methoxycarbonyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2,2,2-TRIFLUORO-1-METHOXY-1-(METHOXYCARBONYL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[2,2,2-TRIFLUORO-1-METHOXY-1-(METHOXYCARBONYL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{[2,2,2-TRIFLUORO-1-METHOXY-1-(METHOXYCARBONYL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity by forming strong interactions with the target protein . The methoxy and methoxycarbonyl groups may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[2,2,2-TRIFLUORO-1-METHOXY-1-(METHOXYCARBONYL)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core with trifluoromethyl, methoxy, and methoxycarbonyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18F3NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H18F3NO5S/c1-22-12(20)10-8-6-4-5-7-9(8)25-11(10)19-14(24-3,13(21)23-2)15(16,17)18/h19H,4-7H2,1-3H3

InChI Key

OORMECJSZFSIKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)OC)(C(F)(F)F)OC

Origin of Product

United States

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